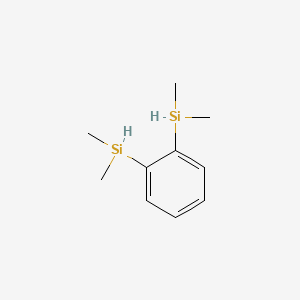
1,2-Bis(dimethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(dimethylsilyl)benzene is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(dimethylsilyl)benzene typically involves the hydrosilylation of phenylacetylene with dimethylsilane in the presence of a catalyst. Common catalysts used for this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalytic systems and optimized reaction conditions further enhances the yield and purity of the product.
化学反应分析
Types of Reactions: 1,2-Bis(dimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Substituted phenyl derivatives.
科学研究应用
1,2-Bis(dimethylsilyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its biocompatibility.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,2-Bis(dimethylsilyl)benzene involves the interaction of its silicon atoms with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process forms new silicon-carbon bonds, leading to the formation of the desired product. The molecular pathways involved in these reactions are influenced by the nature of the catalyst and the reaction conditions.
相似化合物的比较
(2-Trimethylsilylphenyl)-trimethylsilane: Similar structure but with trimethylsilyl groups.
(2-Phenylsilylphenyl)-dimethylsilane: Contains a phenylsilyl group instead of a dimethylsilyl group.
(2-Dimethylsilylphenyl)-trimethylsilane: Similar structure but with a trimethylsilyl group.
Uniqueness: 1,2-Bis(dimethylsilyl)benzene is unique due to its specific arrangement of silicon and phenyl groups, which imparts distinct chemical properties
属性
IUPAC Name |
(2-dimethylsilylphenyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCEYVYCBYVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=CC=C1[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
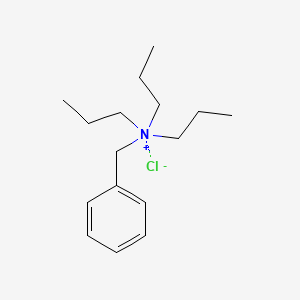
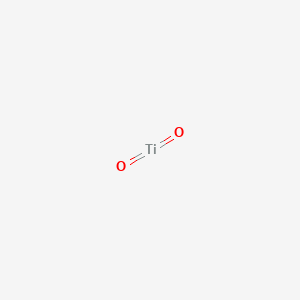
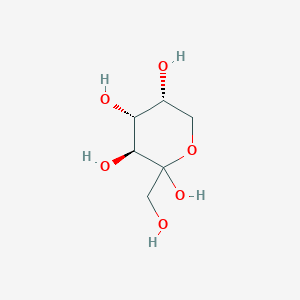
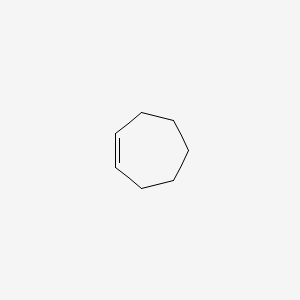
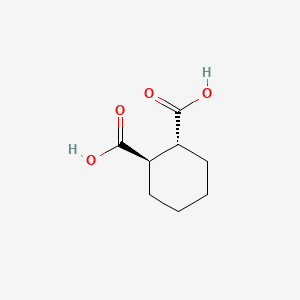
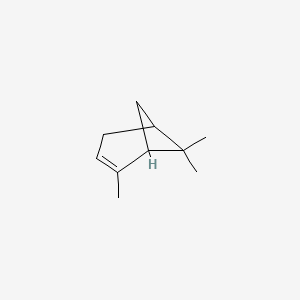
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)
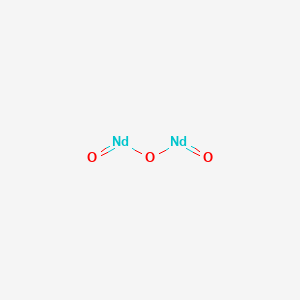
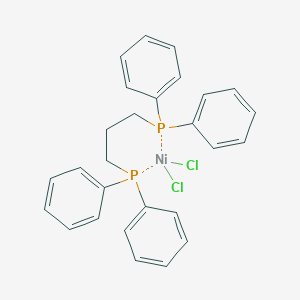
![sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B7800833.png)
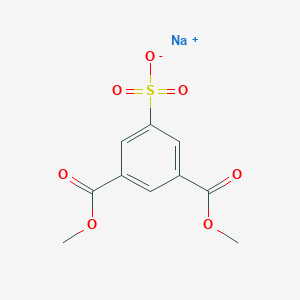
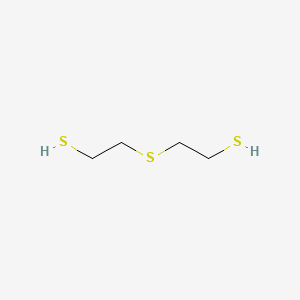
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)
![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
